molecular formula C15H19F2NO2S B2695293 1,1-Difluoro-6-(phenethylsulfonyl)-6-azaspiro[2.5]octane CAS No. 2097933-78-1

1,1-Difluoro-6-(phenethylsulfonyl)-6-azaspiro[2.5]octane

Cat. No. B2695293
CAS RN: 2097933-78-1
M. Wt: 315.38
InChI Key: MIXSCBGWYFHXQG-UHFFFAOYSA-N
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Description

This compound is a spirocyclic compound, which means it has two rings that share a single atom. It contains a sulfonyl group (-SO2-) attached to a phenethyl group, which is a common motif in medicinal chemistry due to its ability to interact with biological targets. The compound also contains two fluorine atoms attached to the same carbon, making it a geminal difluoro compound. Geminal difluoro compounds are known for their unique reactivity and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spirocyclic core, the sulfonyl group, and the geminal difluoro group. The presence of fluorine atoms can significantly affect the electronic properties of the molecule, potentially influencing its reactivity .


Chemical Reactions Analysis

The compound might undergo various chemical reactions. For example, the aromatic ring could participate in electrophilic aromatic substitution reactions. The sulfonyl group could be displaced by a nucleophile, and the geminal difluoro group could undergo various transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of fluorine atoms could increase its lipophilicity, potentially improving its ability to cross biological membranes .

Scientific Research Applications

Crystal and Molecular Structure Analysis

The crystal and molecular structure of related azaspiro compounds, such as 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane, has been determined using single-crystal X-ray diffraction studies. These studies provide valuable insights into the orthorhombic space group, cell dimensions, and the conformation of the cyclohexane and aziridine rings in the compound (Zacharis & Trefonas, 1970).

Electrophilic Fluorination Applications

Electrophilic fluorination of aromatics using related compounds like Selectfluor™, a widely used electrophilic fluorinating agent, has been effective for direct fluorination of various aromatic compounds under mild conditions. This method yields fluoroaromatics with good to excellent yields (Shamma et al., 1999).

Organic Synthesis Mediation

Selectfluor, a related compound, has been highlighted for its role as a mediator or catalyst in various "fluorine-free" functionalizations of organic compounds. This includes transformations of oxidizable functional groups and formation of various heterocyclic rings (Stavber, 2011).

Polymer Network Applications

Fluorine-containing polyimides, related to the chemical structure of interest, have been synthesized and used in composite membranes. These membranes show improved mechanical properties, excellent thermal and dimensional stabilities, and suitable proton conductivity (Jiang et al., 2014).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its specific biological target .

Future Directions

The study of fluorinated compounds is a rapidly growing field due to their potential applications in medicine, agriculture, and materials science. This specific compound, with its unique combination of functional groups, could be of interest for future research .

properties

IUPAC Name

2,2-difluoro-6-(2-phenylethylsulfonyl)-6-azaspiro[2.5]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO2S/c16-15(17)12-14(15)7-9-18(10-8-14)21(19,20)11-6-13-4-2-1-3-5-13/h1-5H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXSCBGWYFHXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)S(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Difluoro-6-(phenethylsulfonyl)-6-azaspiro[2.5]octane

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